molecular formula C11H18O2 B13480482 {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

Cat. No.: B13480482
M. Wt: 182.26 g/mol
InChI Key: IXEJUHFAUODAKZ-UHFFFAOYSA-N
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Description

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate: is an organic compound that belongs to the family of bicyclic bridged compounds It is characterized by its unique bicyclo[111]pentane core, which is known for its high strain and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by esterification. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo esterification with 2,2-dimethylpropanoic acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on scalability and cost-effectiveness. Current research is aimed at optimizing the photochemical reactions and exploring alternative synthetic routes that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, ketones, and substituted esters .

Mechanism of Action

The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is primarily related to its ability to mimic the phenyl ring in biological systems. This mimicry allows it to interact with various molecular targets, such as enzymes and receptors, by fitting into binding sites that typically accommodate phenyl rings. The rigid structure of the bicyclo[1.1.1]pentane core also contributes to its unique binding properties .

Comparison with Similar Compounds

Uniqueness: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the ester functional group. This combination provides a unique balance of rigidity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H18O2/c1-10(2,3)9(12)13-7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3

InChI Key

IXEJUHFAUODAKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC12CC(C1)C2

Origin of Product

United States

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